3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid
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Overview
Description
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in metabolic processes and signaling pathways .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the tetrahydro and propanoic acid groups.
Tetrahydroquinoline: A reduced form of quinoline with similar chemical properties.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness: 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid is unique due to its specific combination of the tetrahydroquinoline ring and the propanoic acid group.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,9,13H,5-8H2,(H,14,15) |
InChI Key |
CYPMRQMRQSGTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2C1CCC(=O)O |
Origin of Product |
United States |
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